3-Ethyloxetan-3-amine

Beschreibung

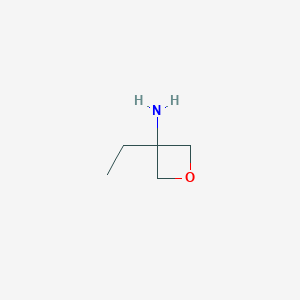

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethyloxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-2-5(6)3-7-4-5/h2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNDHTNAOKAPGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity Profiles of 3 Ethyloxetan 3 Amine

Oxetane (B1205548) Ring Reactivity

The reactivity of the oxetane ring in 3-Ethyloxetan-3-amine is dominated by its inherent ring strain, estimated to be around 106 kJ/mol. nih.gov This strain facilitates ring-opening reactions that are otherwise difficult in larger, more stable cyclic ethers like tetrahydrofuran (B95107). acs.org The substituents at the C3 position sterically hinder this carbon, directing most reactions to the C2 and C4 positions. Furthermore, the basicity of the amino group provides an additional reactive site that can compete for reagents or participate directly in reactions. rsc.org

Nucleophilic Ring-Opening Reactions

Due to ring strain, the oxetane ring is susceptible to nucleophilic attack, serving as an electrophile. rsc.org This process typically requires activation by a Brønsted or Lewis acid, as the ether oxygen is otherwise a poor leaving group. magtech.com.cn For 3,3-disubstituted oxetanes like this compound, the reaction proceeds via an SN2 mechanism where the nucleophile attacks one of the sterically less hindered methylene (B1212753) carbons (C2 or C4). libretexts.org

Recent research has highlighted the unique potential of 3-aminooxetanes as "1,3-amphoteric molecules," possessing both a nucleophilic amino group and an electrophilic oxetane ring. rsc.org However, direct intramolecular or intermolecular self-reaction is generally inhibited due to the high energy barrier for the 3-amino group to attack the oxetane itself. rsc.org Instead, the amphoteric nature is typically expressed in annulation reactions where the amine first reacts with an external electrophile, generating a new, suitably positioned nucleophile that then attacks the oxetane ring intramolecularly. rsc.org

In nucleophilic ring-opening reactions of this compound, regioselectivity is primarily dictated by steric hindrance. Strong nucleophiles, particularly under neutral or basic conditions, will preferentially attack the less substituted C2 or C4 positions. magtech.com.cn This is a hallmark of the SN2 mechanism, which is sensitive to steric bulk at the electrophilic center.

Under acidic conditions, the regioselectivity can be altered. magtech.com.cn While SN2 attack at the less hindered carbon often still predominates, if a partial positive charge can be stabilized at the more substituted C3 carbon, attack may be diverted there. However, for this compound, the formation of a tertiary carbocation at C3 would be electronically destabilized by the adjacent, protonated ammonium (B1175870) group (-NH3+), an electron-withdrawing group. Therefore, attack at the C2/C4 position is the strongly favored pathway even under acidic conditions.

Stereoselectivity is most relevant in the desymmetrization of prochiral 3-monosubstituted oxetanes. Since this compound is achiral and does not possess a prochiral center at C3, stereoselectivity in the traditional sense of creating a new stereocenter at C3 via ring-opening is not a primary consideration. The key stereochemical feature is the anti addition characteristic of SN2 reactions, where the nucleophile adds to the opposite face of the breaking C-O bond.

Brønsted acids are frequently used to catalyze the ring-opening of oxetanes. The mechanism begins with the protonation of the oxetane's oxygen atom, converting the poor alkoxide leaving group into a good alcohol leaving group and significantly activating the ring toward nucleophilic attack. nih.govlibretexts.org In the case of this compound, the primary amine is a stronger base than the ether oxygen and will be protonated first to form an ammonium salt. A second equivalent of acid would then be required to protonate the oxetane oxygen.

Once the oxetane ring is protonated, a weak nucleophile (such as water, an alcohol, or a halide ion) can attack one of the electrophilic carbons. magtech.com.cn The reaction proceeds via an SN2-like mechanism, with the nucleophile attacking from the backside relative to the C-O bond, leading to inversion of configuration at the site of attack. For this compound, this attack occurs at the C2 or C4 position.

In some cases, oxetanes bearing a 3-amido group can undergo acid-catalyzed intramolecular cyclization to form oxazolines. nih.gov While this compound does not possess an amide, this highlights the potential for the nitrogen atom at C3 to participate in intramolecular reactions if converted to a suitable functional group.

Lewis acids are potent catalysts for oxetane ring-opening, functioning by coordinating to the ether oxygen. This coordination polarizes the C-O bonds and makes the ring carbons more electrophilic. magtech.com.cn The dual presence of a Lewis basic amine and a Lewis basic ether oxygen in this compound presents a challenge for catalysis, as the Lewis acid can coordinate to either site. acs.orgnih.gov This may necessitate the use of specific catalysts that show a preference for the ether oxygen or require protection of the amine group prior to the ring-opening reaction.

A variety of Lewis acids have been employed to promote the ring-opening of substituted oxetanes with a range of nucleophiles. The choice of Lewis acid can significantly impact reaction efficiency and selectivity.

| Oxetane Substrate Type | Lewis Acid | Nucleophile | Product Type | Reference |

|---|---|---|---|---|

| 3-Aryloxetan-3-ols | In(OTf)₃ | Phenols (intramolecular) | Dihydrobenzofurans | nih.gov |

| 2,2-Disubstituted oxetanes | Al(C₆F₅)₃ | Rearrangement (hydride shift) | Homoallylic alcohols | acs.org (from search) |

| 3-Phenyloxetane | BF₃·OEt₂ | Lithium mercaptides | 3-Arylthio-1-propanols | acs.org (from search) |

| 3-Amido oxetanes | In(OTf)₃ | Amide oxygen (intramolecular) | 2-Oxazolines | nih.gov |

| 3-Aryloxetanes | B(C₆F₅)₃ / Hydrosilane | Hydride (from silane) | 3-Aryl-1-propanols | rsc.org (from search) |

Electrophilic Ring-Opening and Ring-Enlargement Reactions

While less common than nucleophilic pathways, electrophilic reactions of oxetanes are known. In these processes, the oxetane oxygen acts as the nucleophile. For example, 3-aryloxetan-3-ols have been shown to act as 1,2-bis-electrophiles under Brønsted acid catalysis. nih.gov The acid promotes dehydration to form a stabilized tertiary carbocation at the C3 position, which can then be trapped by nucleophiles. The remaining oxetane ring can then undergo a subsequent intramolecular ring-opening. nih.gov

For this compound, the formation of a carbocation at C3 under acidic conditions would be disfavored due to the electron-withdrawing nature of the adjacent ammonium group. However, if the amine were derivatized to an amide or another less basic group, such pathways could become accessible. Ring-enlargement reactions are also possible, often proceeding through intermediates formed during acid-catalyzed or Lewis acid-mediated processes. magtech.com.cn

Radical Ring-Opening Pathways

Radical-based ring-opening of oxetanes is a more recently explored area that offers complementary reactivity to traditional polar mechanisms. dntb.gov.ua These reactions allow for the formation of carbon-centered radicals that can participate in subsequent bond-forming events. One prominent strategy involves the use of cobalt catalysis, where an alkylated cobalt complex is formed from the oxetane, which then undergoes homolytic cleavage of the Co-C bond to generate a nucleophilic radical. rsc.org (from search) This radical can then engage in cross-coupling or addition reactions.

The regioselectivity of radical ring-opening can differ from nucleophilic methods, sometimes favoring cleavage at the more substituted carbon atom to produce the more stable radical. magtech.com.cn For this compound, a radical pathway could potentially generate a tertiary radical at the C3 position, a pathway not favored in polar reactions.

Oxetane Ring Expansion Reactions

The inherent ring strain of the four-membered oxetane ring in this compound makes it susceptible to reactions that lead to the formation of larger, more stable ring systems. These ring expansion reactions can be promoted by metal catalysts or proceed through nucleophilic processes.

Metal-catalyzed reactions provide a powerful tool for the controlled ring expansion of oxetanes. While specific studies on this compound are not abundant, research on related 3-aminooxetanes demonstrates their utility in cycloaddition reactions that result in expanded heterocyclic frameworks.

One notable example is the silver-catalyzed intermolecular [3+2] annulation of 3-aminooxetanes with siloxy alkynes. This reaction provides a pathway to highly functionalized γ-butyrolactams. The proposed mechanism involves the activation of the siloxy alkyne by the silver catalyst, followed by a nucleophilic attack from the amine of the 3-aminooxetane. This initial carbon-nitrogen bond formation is followed by the ring-opening of the oxetane by an internal carbon nucleophile, leading to the formation of the five-membered lactam ring. This process is highly regio- and stereoselective.

| Catalyst | Reactant 1 | Reactant 2 | Product | Yield | Reference |

| Silver Catalyst | 3-Aminooxetane | Siloxy Alkyne | γ-Butyrolactam | High | acs.orgfigshare.com |

This table showcases a representative metal-catalyzed ring expansion reaction of 3-aminooxetanes.

The amphoteric nature of 3-aminooxetanes, possessing both a nucleophilic amine and an electrophilic oxetane ring, allows them to participate in nucleophilic ring expansion reactions, particularly in formal [3+2] annulations with polarized π-systems. These reactions can proceed without a metal catalyst, driven by the nucleophilicity of the amine and the strain of the oxetane ring.

For instance, 3-aminooxetanes can react with isothiocyanates in a catalyst-free manner to form iminothiazolidines. In this process, the amine group of the 3-aminooxetane acts as the initial nucleophile, attacking the electrophilic carbon of the isothiocyanate. This is followed by an intramolecular ring-opening of the oxetane by the newly formed sulfur nucleophile, resulting in the five-membered heterocyclic product.

Furthermore, the reaction of 3-aminooxetanes with carbon dioxide, often catalyzed by a base such as DBU or TBD, leads to the formation of oxazolidinones. This transformation highlights the ability of the amine to react with even weak electrophiles, initiating a cascade that culminates in ring expansion.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 3-Aminooxetane | Isothiocyanate | Catalyst-free | Iminothiazolidine | nih.gov |

| 3-Aminooxetane | Carbon Dioxide | DBU or TBD | Oxazolidinone | nih.gov |

This table presents examples of nucleophilic ring expansion reactions involving 3-aminooxetanes.

Amine Functional Group Reactivity

The amine group in this compound is a primary amine, which imparts characteristic nucleophilic and basic properties. This allows for a variety of reactions that modify the nitrogen center, often independently of the oxetane ring, provided that reaction conditions are carefully controlled to avoid ring-opening.

The lone pair of electrons on the nitrogen atom of this compound makes it a competent nucleophile, capable of participating in substitution reactions with various electrophiles. These reactions, such as alkylation and acylation, lead to the formation of secondary and tertiary amines, and amides, respectively.

Alkylation: The reaction of primary amines with alkyl halides is a fundamental method for the synthesis of more substituted amines. In the case of this compound, reaction with an alkyl halide would be expected to proceed via an SN2 mechanism to yield the corresponding secondary amine. It is important to control the stoichiometry of the reactants to minimize over-alkylation to the tertiary amine and quaternary ammonium salt.

Acylation: Acylation of the amine functionality can be achieved using acylating agents such as acid chlorides or acid anhydrides. This reaction is typically rapid and exothermic, leading to the formation of a stable amide. The resulting N-acylated this compound would be less nucleophilic and less basic than the starting primary amine.

| Reaction Type | Electrophile | Product Type |

| Alkylation | Alkyl Halide | Secondary Amine |

| Acylation | Acid Chloride | Amide |

This table outlines the expected products from nucleophilic substitution reactions at the amine functionality of this compound.

The amine group and its adjacent carbon-hydrogen bonds can undergo oxidative transformations to introduce new functional groups.

The oxidation of the C-H bond alpha to the nitrogen atom in a cyclic amine is a common strategy for the synthesis of lactams. While this compound is not a cyclic amine in the traditional sense, the ethyl group attached to the oxetane ring at the 3-position, along with the amine, can be envisioned to undergo an intramolecular cyclization-oxidation sequence to form a lactam.

Direct C-H oxidation of the ethyl group in this compound to form a β-lactam or a larger lactam ring via intramolecular cyclization is a challenging transformation that has not been specifically documented. However, analogous transformations in other systems, such as the oxidation of pyrrolidines to γ-lactams, provide a conceptual framework. These oxidations can be achieved using various reagents, including o-benzoquinones or hypervalent iodine reagents. The mechanism often involves the initial oxidation at the α-C–H bond of the amine to form an iminium ion or an N,O-acetal, which is then further oxidized to the lactam.

For example, the oxidation of substituted pyrrolidines with o-benzoquinone proceeds through the selective oxidation of the α-C–H bond of the pyrrolidine (B122466) ring to an N,O-acetal, which is then further oxidized to the corresponding γ-lactam. This method is notable for its mild conditions and tolerance of other sensitive functional groups.

| Starting Material | Oxidant | Product |

| Substituted Pyrrolidine | o-Benzoquinone | γ-Lactam |

This table shows an analogous C-H oxidation reaction for lactam formation from a cyclic amine.

Oxidative Transformations of the Amine Functionality

Visible Light-Enhanced Amination Reactions of Cyclic Ethers

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-nitrogen bonds under mild conditions. While specific studies detailing the use of this compound in visible light-enhanced amination of cyclic ethers are not extensively documented, its participation in such reactions can be projected based on established mechanisms.

In a typical photocatalytic cycle for C-H amination, a photocatalyst, upon absorption of visible light, reaches an excited state. This excited catalyst can then interact with a substrate, such as a cyclic ether (e.g., tetrahydrofuran, THF), to generate a radical intermediate via hydrogen atom transfer (HAT). The primary amine, this compound, could then act as a nucleophile, trapping this radical cation or participating in a subsequent step to form a new C-N bond.

Alternatively, the amine itself could be activated. Some photocatalytic systems operate by oxidizing the amine to form a nitrogen-centered radical. This highly reactive species could then add to an activated cyclic ether or another unsaturated system. Given the presence of the oxetane ring, intramolecular pathways might also be envisioned, although intermolecular reactions are more common in this context. The efficiency and outcome of such reactions would be highly dependent on the specific photocatalyst, solvent, and reaction partners employed.

Table 1: Potential Components in a Visible Light-Enhanced Amination Reaction

| Component | Role | Example |

|---|---|---|

| Photocatalyst | Absorbs visible light and initiates the reaction | Eosin Y, Acridine derivatives |

| Cyclic Ether | Substrate for amination | Tetrahydrofuran (THF), 1,4-Dioxane |

| Amine | Nitrogen source / Nucleophile | This compound |

| Oxidant/Reductant | Co-reagent in the catalytic cycle | Persulfates, Triethanolamine |

Detailed research would be required to determine the precise reactivity of this compound under these conditions and to characterize the resulting products, which could include N-(tetrahydrofuranyl)-3-ethyloxetan-3-amine among other possibilities.

Reactions with Nitrous Acid for Amine Classification and Transformation

The reaction of amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, is a classic chemical test to differentiate between primary, secondary, and tertiary amines. chemistrysteps.comlibretexts.org As a primary aliphatic amine, this compound is expected to exhibit characteristic reactivity.

The reaction mechanism begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The nucleophilic nitrogen atom of this compound attacks the nitrosonium ion, and after a series of proton transfers and the elimination of water, an alkyldiazonium ion is formed. chemistrysteps.com

Aliphatic diazonium salts are notoriously unstable and rapidly decompose, even at low temperatures, with the loss of nitrogen gas (N₂), which is observed as vigorous effervescence. youtube.com This decomposition proceeds through a high-energy carbocation intermediate centered on the tertiary carbon of the oxetane ring. youtube.com The fate of this carbocation is complex and can lead to a mixture of products due to the high ring strain of the adjacent oxetane moiety. Potential pathways include:

Substitution: Trapping of the carbocation by water or the counter-ion of the acid (e.g., Cl⁻) to form an alcohol (3-ethyl-oxetan-3-ol) or a halide.

Rearrangement: The strained four-membered ring could undergo rearrangement, such as a ring expansion to a more stable five-membered tetrahydrofuran derivative.

Elimination: Loss of a proton from an adjacent carbon is less likely in this specific structure due to the absence of alpha-protons on the ethyl group's attachment point.

The formation of a mixture of products makes this reaction generally unsuitable for the clean synthesis of a single compound from primary amines but serves as a definitive test for their presence. youtube.comlibretexts.org

Table 2: Predicted Products from the Diazotization of this compound

| Product Name | Chemical Structure | Formation Pathway |

|---|---|---|

| Nitrogen Gas | N₂ | Decomposition of diazonium salt |

| 3-Ethyl-oxetan-3-ol | C₅H₁₀O₂ | Substitution (trapping by H₂O) |

Formation of Imine and Enamine Intermediates

The reaction of amines with carbonyl compounds (aldehydes and ketones) is a fundamental transformation in organic chemistry, leading to the formation of imines (Schiff bases) or enamines. The outcome is determined by the substitution of the amine.

As a primary amine (R-NH₂), this compound reacts with aldehydes and ketones to form imines. masterorganicchemistry.com This condensation reaction is typically catalyzed by a mild acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comkhanacademy.org The mechanism proceeds via a carbinolamine intermediate. The equilibrium is often driven towards the imine product by removing the water that is formed, for instance, by azeotropic distillation. operachem.com

The resulting imine contains a carbon-nitrogen double bond (C=N) where the nitrogen atom is substituted with the 3-ethyloxetanyl group. These imine intermediates are valuable in synthesis, for example, they can be readily reduced to form secondary amines.

Enamines, which contain a nitrogen atom attached to a carbon-carbon double bond (C=C-N), are formed from the reaction of aldehydes or ketones with secondary amines (R₂NH). Since this compound is a primary amine, it does not form an enamine in this reaction. The key difference in the mechanism is that after the formation of the iminium ion intermediate, a primary amine can lose a proton from the nitrogen to form a neutral imine. A secondary amine, lacking a proton on the nitrogen, must lose a proton from an adjacent carbon (the α-carbon) to form a neutral enamine.

Table 3: Representative Imine Formation Reactions of this compound

| Carbonyl Reactant | Product Name |

|---|---|

| Acetone | N-(propan-2-ylidene)-3-ethyloxetan-3-amine |

| Benzaldehyde | N-benzylidene-3-ethyloxetan-3-amine |

Advanced Structural Analysis and Computational Studies

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are fundamental in determining the precise three-dimensional structure and bonding characteristics of 3-Ethyloxetan-3-amine. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide detailed information about the molecule's conformational dynamics and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism Investigations

NMR spectroscopy is a powerful tool for probing the structure of this compound at the atomic level. The analysis of chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) in both ¹H and ¹³C NMR spectra allows for a detailed conformational analysis.

The central oxetane (B1205548) ring is not planar but exists in a puckered conformation to alleviate angular and torsional strain. acs.orgillinois.edu The presence of two substituents at the C3 position, an ethyl group and an amine group, influences the degree of this puckering. utexas.edu In 3,3-disubstituted oxetanes, these substituents can increase unfavorable eclipsing interactions, leading to a more pronounced puckered state compared to the parent oxetane. acs.org ¹H NMR spectroscopy can provide evidence of this puckering through the analysis of the coupling constants between the methylene (B1212753) protons on the oxetane ring.

Tautomerism involves the migration of a proton, and in the case of this compound, the potential for amine-imine tautomerism could be investigated. However, for a simple primary aliphatic amine, the equilibrium overwhelmingly favors the amine form under standard conditions. NMR spectroscopy would be the definitive method to confirm this, as the appearance of a distinct set of signals corresponding to the imine tautomer would indicate a measurable equilibrium. The absence of such signals would confirm the stability of the amine form.

Infrared (IR) Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum is expected to show characteristic absorption bands that confirm its structure.

The primary amine (-NH₂) group is a key feature. It typically displays two distinct N-H stretching bands in the region of 3400-3250 cm⁻¹, one for the symmetric and one for the asymmetric stretch. orgchemboulder.com Additionally, the N-H bending (scissoring) vibration is expected to appear around 1650-1580 cm⁻¹. orgchemboulder.com The presence of the ethyl group and the oxetane ring's methylene groups will give rise to C-H stretching vibrations, typically observed between 3000 and 2850 cm⁻¹. The C-O-C stretching vibration of the ether linkage within the oxetane ring is a crucial diagnostic peak, expected in the fingerprint region, generally around 1150-1050 cm⁻¹. youtube.com

A summary of the expected IR absorption frequencies for this compound is presented in the table below.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3400 - 3250 | Medium |

| C-H Stretch | Alkyl (CH₃, CH₂) | 3000 - 2850 | Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium |

| C-H Bend (Scissoring/Rocking) | Alkyl (CH₃, CH₂) | 1470 - 1370 | Variable |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium |

| C-O-C Stretch (Ether) | Oxetane Ring | 1150 - 1050 | Strong |

| N-H Wag | Primary Amine (-NH₂) | 910 - 665 | Broad, Strong |

This table presents generalized data based on typical frequency ranges for the specified functional groups.

Theoretical and Computational Chemistry Investigations

Computational chemistry provides powerful predictive tools to complement experimental findings. Methods like Density Functional Theory (DFT) and Molecular Mechanics/Dynamics offer deep insights into the molecule's electronic structure, reactivity, and conformational stability.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stereochemical Preferences

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly valuable for studying reaction mechanisms by calculating the energies of reactants, transition states, and products. rsc.orgresearchgate.net

For this compound, DFT calculations can be employed to model various potential reactions. A key reaction pathway for oxetanes is acid-catalyzed ring-opening. uab.catbeilstein-journals.org DFT could elucidate the mechanism by determining the structure and stability of the protonated oxetane intermediate and calculating the activation energy barrier for the subsequent nucleophilic attack that cleaves the ring. rsc.orgrsc.org Such calculations would also predict the regioselectivity of the ring-opening, i.e., whether a nucleophile would preferentially attack the C2/C4 or C3 position.

Furthermore, DFT is instrumental in predicting stereochemical preferences in reactions where new chiral centers are formed. For reactions involving the amine group or potential functionalization of the oxetane ring, DFT can model the different stereoisomeric pathways and identify the lowest energy transition states, thereby predicting the most likely product. researchgate.net

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes and Stability

While DFT is excellent for electronic properties, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational landscape of a molecule. nih.gov These methods treat molecules as a collection of atoms held together by classical force fields, allowing for the rapid calculation of energies for a vast number of different conformations.

For this compound, MM can be used to perform a systematic search of all possible conformations by rotating the single bonds of the ethyl and amine substituents and simulating the puckering of the oxetane ring. This process generates a potential energy surface, identifying the low-energy, stable conformers.

MD simulations build upon this by introducing temperature and time, simulating the dynamic movements of the molecule. ksu.edu.sa An MD simulation would show how this compound behaves over time, including the transitions between different puckered states of the ring and the rotational orientations of its side chains. This provides a dynamic view of the molecule's stability and flexibility. nih.gov

Studies on Intrinsic Ring Strain and its Energetic Contributions

The four-membered oxetane ring possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. beilstein-journals.orgnih.gov This inherent strain is a major contributor to the reactivity of oxetanes, particularly their tendency to undergo ring-opening reactions. nih.govbeilstein-journals.org The strain energy of the parent oxetane is approximately 25.5 kcal/mol (107 kJ/mol). utexas.edubeilstein-journals.org

| Ring System | Number of Atoms | Strain Energy (kcal/mol) | Strain Energy (kJ/mol) |

| Oxirane | 3 | ~27.3 | ~114 |

| Oxetane | 4 | ~25.5 | ~107 |

| Tetrahydrofuran (B95107) | 5 | ~5.6 | ~23 |

| Tetrahydropyran | 6 | ~1.4 | ~6 |

Data represents the parent heterocyclic compounds for comparison. utexas.edubeilstein-journals.org

Elucidating Electronic and Steric Effects on Oxetane Amine Reactivity

The chemical reactivity of this compound is fundamentally governed by the interplay of electronic and steric effects originating from its unique 3,3-disubstituted oxetane structure. The presence of the electronegative oxygen atom within the strained four-membered ring, combined with the steric bulk of the ethyl and amino groups at a quaternary carbon, creates a distinct reactivity profile that influences both the amine's nucleophilicity and the oxetane ring's susceptibility to cleavage.

Electronic Effects: Inductive Attenuation of Amine Basicity

The most significant electronic feature of the this compound structure is the powerful inductive electron-withdrawing effect (-I effect) exerted by the oxetane ring's oxygen atom. This effect propagates through the two short sigma-bond frameworks to the C3 carbon, thereby reducing the electron density at the attached amino group. nih.gov

This reduction in electron density has a profound impact on the basicity of the amine. Computational and experimental studies on analogous amino-oxetanes have demonstrated that the placement of an oxetane ring alpha to an amine can reduce its pKₐ by as much as 2.7 units, making it approximately 500 times less basic than a corresponding acyclic amine. nih.gov This attenuation of basicity directly correlates with a decrease in the amine's nucleophilicity, affecting its reactivity in common nucleophilic substitution and addition reactions.

Computational studies provide deeper insight into this electronic modulation. researchgate.net

Molecular Electrostatic Potential (MEP) Maps: For a typical amino-oxetane, MEP analysis would reveal a region of lower negative potential (less red) around the nitrogen atom compared to a simple tertiary amine, visually confirming the reduced electron density and availability of the lone pair for electrophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO calculations quantify the charge distribution, showing a less negative partial charge on the nitrogen atom of an amino-oxetane compared to an acyclic analogue. This analysis confirms the inductive pull of the oxetane oxygen.

The table below illustrates the expected differences in key electronic and reactivity parameters between this compound and its acyclic analogue, 3-Amino-3-methylpentane, which lacks the electron-withdrawing oxygen.

| Parameter | This compound (Calculated/Expected) | 3-Amino-3-methylpentane (Reference) | Comment |

|---|---|---|---|

| Predicted pKₐH | ~7.5 - 8.5 | ~10.5 - 11.0 | The oxetane ring significantly lowers the basicity of the amine. nih.govnih.gov |

| NBO Charge on Nitrogen (e) | Less negative | More negative | Indicates reduced electron density on the nitrogen due to the -I effect. |

| HOMO Energy (eV) | Lower (more negative) | Higher (less negative) | A lower HOMO energy suggests the lone pair electrons are more stabilized and less available for donation. |

| Relative Nucleophilicity | Lower | Higher | Reduced basicity directly correlates with weaker nucleophilic character. studymind.co.uk |

Steric Effects: Hindrance at the Quaternary Center

The C3 position of this compound is a sterically congested quaternary carbon. This crowding is a result of the ethyl group, the amino group, and their incorporation into the rigid, puckered four-membered ring. This steric hindrance plays a crucial role in modulating the molecule's reactivity in two primary ways:

Accessibility of the Amine Nucleophile: The bulk surrounding the nitrogen atom hinders the approach of electrophiles. Reactions that depend on the amine's lone pair, such as Sₙ2 alkylations or reactions with bulky Lewis acids, are expected to proceed at a slower rate compared to less hindered amines. chemguide.co.uk The rigid conformation of the oxetane ring further restricts the orientations from which an electrophile can approach the nitrogen. nih.gov

Reactivity of the Oxetane Ring: While the oxetane ring is susceptible to ring-opening reactions under acidic conditions, the 3,3-disubstitution pattern provides a degree of steric protection. researchgate.net The ethyl and amino groups can partially shield the electrophilic C2 and C4 carbons of the oxetane from attack by nucleophiles, potentially requiring more forcing conditions for ring cleavage compared to monosubstituted oxetanes. nih.gov

The following table provides a qualitative comparison of expected reaction rates, highlighting the impact of steric hindrance.

| Reaction Type | Reactant | Relative Rate for this compound | Reason |

|---|---|---|---|

| Sₙ2 Alkylation (at Nitrogen) | Methyl Iodide | Moderate | Small electrophile can access the nitrogen. |

| Sₙ2 Alkylation (at Nitrogen) | Isopropyl Iodide | Slow to Very Slow | Significant steric clash between the bulky electrophile and the substituents at C3. chemguide.co.uk |

| Acid-Catalyzed Ring Opening | H₂O / H⁺ | Moderate | Protonation activates the ring, but steric bulk around C3 may influence the regioselectivity of nucleophilic attack. researchgate.net |

Derivatization Strategies for 3 Ethyloxetan 3 Amine in Analytical and Synthetic Applications

Analytical Derivatization for Detection and Separation

Primary aliphatic amines like 3-Ethyloxetan-3-amine often lack a strong chromophore or fluorophore, making their detection by common analytical techniques such as HPLC with UV-Vis or fluorescence detection challenging. sigmaaldrich.com Chemical derivatization addresses this by attaching a molecule that imparts desirable detection characteristics. libretexts.org This process can improve the sensitivity and selectivity of the analysis. actascientific.comwaters.com

In chromatographic analysis, derivatization can be performed either before the sample is introduced into the column (pre-column) or after the separation has occurred but before detection (post-column). actascientific.comactascientific.com

Pre-column Derivatization: This is the more common approach where the analyte, this compound, is reacted with a labeling reagent before injection into the chromatography system. researchgate.net This technique converts the polar amine into a less polar, more readily separable derivative. researchgate.net A key advantage is that it provides more flexibility in reaction conditions (temperature, time, pH) to ensure the reaction goes to completion. sigmaaldrich.com Furthermore, any excess reagent or by-products can potentially be removed before analysis, leading to cleaner chromatograms. However, the formation of multiple derivatives or unstable products can complicate the analysis. google.com

Post-column Derivatization: In this method, this compound is first separated in its native form on the chromatographic column. The derivatizing reagent is then continuously mixed with the column effluent in a reaction coil before it reaches the detector. actascientific.comactascientific.com This approach is advantageous as it avoids the formation of multiple derivative products from a single analyte and is easily automated. researchgate.net The main requirements are that the reaction must be rapid and proceed under conditions compatible with the mobile phase. actascientific.com Reagents like o-phthalaldehyde (B127526) (OPA) and fluorescamine (B152294) are often used in post-column systems for amine analysis. actascientific.com

The choice of derivatizing agent is crucial for achieving the desired analytical performance. The ideal reagent should react specifically with the primary amine of this compound under mild conditions to form a stable, highly detectable product. sigmaaldrich.com

Common reagents for derivatizing primary amines include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) to yield highly fluorescent isoindole derivatives. libretexts.orgactascientific.com This is one of the most widely used methods for amino acid and primary amine analysis. libretexts.org

Fluorescamine: This reagent is non-fluorescent itself but reacts quickly with primary amines to form intensely fluorescent pyrrolinone products. thermofisher.com An advantage of fluorescamine is that the reagent and its hydrolysis products are non-fluorescent, reducing background interference. thermofisher.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives. libretexts.org It is a valuable reagent for pre-column derivatization in HPLC. actascientific.com

Dansyl Chloride (DNS-Cl): This reagent reacts with primary and secondary amines to form highly fluorescent N-dansyl-amine derivatives. The reaction is typically carried out in an alkaline medium.

2,4-Dinitrofluorobenzene (FDNB): Also known as Sanger's reagent, FDNB reacts with primary and secondary amines to form 2,4-dinitrophenyl (DNP) derivatives that are UV-active. libretexts.orgresearchgate.net

Optimization of the derivatization reaction involves controlling parameters such as pH, temperature, reaction time, and reagent concentration to maximize the yield of the desired derivative and enhance sensitivity. sigmaaldrich.comnih.gov

Table 1: Common Derivatizing Reagents for Analytical Detection of Primary Amines

| Reagent | Target Group | Detection Method | Key Advantages |

|---|---|---|---|

| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | Fast reaction, high sensitivity, suitable for post-column derivatization. libretexts.orgactascientific.com |

| Fluorescamine | Primary Amines | Fluorescence | Reagent is non-fluorescent, leading to low background signal. thermofisher.com |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and Secondary Amines | Fluorescence, UV | Forms stable derivatives, suitable for pre-column derivatization. libretexts.org |

| Dansyl Chloride (DNS-Cl) | Primary and Secondary Amines | Fluorescence | Produces highly fluorescent and stable derivatives. |

| 2,4-Dinitrofluorobenzene (FDNB) | Primary and Secondary Amines | UV-Vis | Classic reagent for amine tagging, forms UV-active derivatives. libretexts.orgresearchgate.net |

Synthetic Derivatization for Chemical Functionalization

This compound is a valuable building block in medicinal chemistry and materials science. acs.org The presence of both a strained oxetane (B1205548) ring and a reactive primary amine group allows for diverse chemical modifications to generate novel structures.

The primary amine of this compound serves as a versatile handle for introducing a wide array of functional groups while preserving the core oxetane structure. The oxetane ring itself is a desirable motif in drug discovery as it can improve properties like solubility and metabolic stability. nih.gov Synthetic strategies often focus on standard amine chemistry, leveraging the amine as a nucleophile. For instance, reaction with various electrophiles can lead to the formation of amides, sulfonamides, ureas, and carbamates, each introducing different physicochemical properties to the parent molecule. The synthesis of 3-functionalized 3-aminooxetanes has been achieved through methods like the ring-opening of activated aziridines. acs.org

Modification of the primary amine group is a cornerstone of creating new chemical entities from this compound. nih.gov These modifications can be used to build complex molecules and novel scaffolds.

Common transformations include:

Acylation: Reaction with acyl chlorides or anhydrides yields stable amides. This is a fundamental transformation for incorporating the oxetane moiety into peptide-like structures or other complex molecules.

Sulfonylation: Treatment with sulfonyl chlorides produces sulfonamides, a common functional group in many pharmaceutical agents.

Alkylation: Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is a powerful method for generating secondary or tertiary amines. nih.gov This reaction leaves the charge state of the amine unaltered. nih.gov

Urea and Carbamate Formation: Reaction with isocyanates or chloroformates leads to the formation of ureas and carbamates, respectively. These linkages are important in creating diverse molecular libraries for screening.

Conversion to other Functional Groups: The primary amine can be transformed into other functionalities. For example, a multi-step process involving cyanomethylation, oxidation to a nitrone, and subsequent hydroxylaminolysis can convert a primary amine to an N-monoalkylhydroxylamine. elsevierpure.com

These derivatization strategies allow chemists to systematically modify the structure of this compound, enabling the exploration of new chemical space and the development of molecules with tailored properties.

Table 2: Selected Synthetic Derivatization Reactions for the Amine Group

| Reaction Type | Typical Reagents | Resulting Functional Group | Significance |

|---|---|---|---|

| Acylation | Acyl Chlorides, Anhydrides | Amide | Creates stable, neutral linkages common in bioactive molecules. nih.gov |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Introduces a key pharmacophore found in many drugs. |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent (e.g., NaBH(OAc)3) | Secondary/Tertiary Amine | Forms C-N bonds while maintaining amine basicity. nih.gov |

| Urea Formation | Isocyanates | Urea | Creates hydrogen-bond donor/acceptor systems. |

| Carbamate Formation | Chloroformates | Carbamate | Used as protecting groups or stable linkages. |

Research Applications of 3 Ethyloxetan 3 Amine and Oxetane Amine Derivatives

Role in Organic Synthesis as Versatile Building Blocks

3-Ethyloxetan-3-amine and related oxetane (B1205548) amines serve as highly versatile building blocks in organic synthesis, enabling the construction of complex molecular architectures and diverse heterocyclic systems. The inherent ring strain of the oxetane moiety makes it susceptible to ring-opening reactions, providing a pathway to functionalized linear chains. Conversely, the amine group can participate in a wide array of reactions, making these compounds valuable synthons.

The dual functionality of 3-aminooxetanes allows them to be key starting materials in the synthesis of more complex molecules. The amine can be readily acylated, alkylated, or used in coupling reactions to introduce the oxetane motif into a larger molecular framework. The oxetane ring itself can be viewed as a masked 1,3-diol, which can be revealed through acid-catalyzed ring-opening, providing access to acyclic structures with defined stereochemistry. This strategy is particularly useful in natural product synthesis and the creation of intricate molecular probes for chemical biology.

Recent studies have highlighted the ability of 3-aminooxetanes to act as 1,3-amphoteric molecules, possessing both nucleophilic and electrophilic sites. rsc.org This dual reactivity allows for their participation in annulation reactions to form larger ring systems. For example, they can react with polarized π-systems in [3+2] annulations to afford various five-membered heterocycles. rsc.org

The reactivity of the oxetane ring in compounds such as this compound makes them particularly useful for the synthesis of other heterocyclic systems. The ring-expansion of oxetanes to form larger rings like tetrahydrofurans is a known transformation. For instance, the reaction of oxetanes with α-imino carbenes, generated from N-sulfonyl-1,2,3-triazoles, can lead to the formation of substituted tetrahydrofurans. nih.gov This transformation proceeds through an initial reaction of the carbene with the oxetane oxygen to form an oxonium ylide, which then rearranges to the larger ring system. nih.gov

Furthermore, the amino group in 3-aminooxetanes can be a key participant in the construction of nitrogen-containing heterocycles. For example, 3-aminooxetanes can undergo intermolecular annulation reactions with various partners. rsc.org Their reaction with carbon dioxide, for instance, provides a pathway to oxazolidinones, a class of heterocycles with applications in medicinal chemistry. rsc.org These reactions showcase the utility of 3-aminooxetanes in diversity-oriented synthesis, allowing for the rapid assembly of a wide range of heterocyclic scaffolds. rsc.orgnih.gov

Contributions to Materials Science Research

In materials science, the incorporation of oxetane moieties into polymer backbones or as pendant groups can significantly influence the properties of the resulting materials. The polarity and compact nature of the oxetane ring are key features that are exploited in the design of new polymers and resins.

The thermal properties of these polymers are influenced by their molecular weight and architecture. The glass transition temperature (Tg) is a key parameter indicating the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The mechanical properties, such as tensile strength and adhesion, are also critical for their potential applications. For example, hyperbranched poly(3-ethyl-3-hydroxymethyl)oxetanes have been investigated as hot melt adhesives, showing good adhesion to polar substrates. nih.govresearchgate.net

Table 1: Thermal and Adhesive Properties of Hyperbranched Poly(3-ethyl-3-hydroxymethyl)oxetanes

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | Varies with molecular weight |

| Work of Adhesion | 101–105 mJ/m² |

| Bond-line Tensile Shear Strength | 0.39–1.32 MPa |

Data is for hyperbranched poly(3-ethyl-3-hydroxymethyl)oxetanes, a structurally related polymer.

The ability of the amine group in this compound to react with other functional groups makes it a potential monomer or cross-linking agent in the development of new polymeric and resin systems. For instance, the amine functionality can react with epoxides, isocyanates, or acid chlorides to form epoxy resins, polyurethanes, or polyamides, respectively. The incorporation of the oxetane ring into these polymer networks could impart unique properties such as increased polarity, improved thermal stability, and enhanced adhesion.

The development of epoxy-amine resins is a well-established area of polymer chemistry. mdpi.commdpi.com By using a curing agent containing an oxetane ring, it may be possible to create thermosets with tailored properties. The oxetane moiety could potentially participate in secondary curing reactions or influence the network structure, leading to materials with enhanced performance characteristics.

Influence in Biological and Medicinal Chemistry Research

The oxetane unit has gained significant attention in medicinal chemistry as a valuable structural motif for modifying the properties of drug candidates. nih.govnih.gov Its introduction can lead to improvements in physicochemical properties such as solubility, lipophilicity, and metabolic stability. nih.govbeilstein-journals.org The 3-aminooxetane scaffold, in particular, is of interest as a bioisosteric replacement for other common functional groups.

The compact, polar, and three-dimensional nature of the oxetane ring makes it an attractive surrogate for gem-dimethyl or carbonyl groups. nih.govbeilstein-journals.org Replacing a gem-dimethyl group with an oxetane can reduce lipophilicity and block metabolic oxidation, while its similarity in hydrogen bonding capability to a carbonyl group allows it to act as a carbonyl isostere. beilstein-journals.org

A key feature of the 3-aminooxetane moiety is its ability to modulate the basicity of the amine. The electron-withdrawing nature of the oxetane oxygen reduces the pKa of the neighboring amine, which can be advantageous in drug design to fine-tune the ionization state of a molecule at physiological pH. This can impact properties such as cell permeability and target binding.

Design of Compounds with Modulated Physicochemical Properties

The incorporation of the 3-amino-oxetane scaffold, as seen in this compound, can profoundly alter a molecule's physicochemical profile, which is critical for its behavior as a potential therapeutic agent. enamine.net

Solubility and Lipophilicity: The polar nature of the oxetane ring can lead to a significant improvement in aqueous solubility. enamine.netresearchgate.net Replacing a non-polar group like a gem-dimethyl group with an oxetane can increase solubility by a factor of 4 to over 4000, depending on the molecular context. researchgate.net The effect on lipophilicity (LogD) is not always uniform; however, oxetane derivatives generally show improved LogD profiles compared to their carbocyclic counterparts. nih.gov For instance, in the development of γ-secretase inhibitors, replacing a cyclohexyl group with an oxetane ring resulted in a favorable decrease in lipophilicity alongside other benefits. acs.org

Three-Dimensionality: The sp³-rich, slightly puckered structure of the oxetane ring imparts a greater three-dimensionality to molecules compared to flat aromatic rings or more flexible alkyl chains. nih.govnih.gov This increased Fsp³ content can enhance aqueous solubility and allows for the exploration of new chemical space, potentially improving target selectivity. nih.govresearchgate.net

Table 1: Physicochemical Property Modulation by Oxetane Incorporation

Illustrative examples from research showing the impact of replacing common functional groups with an oxetane moiety on key drug-like properties.

| Parent Compound Moiety | Oxetane-Containing Analogue | Observed Physicochemical Changes | Reference Example |

|---|---|---|---|

| Cyclohexyl Group | Oxetane Ring | Improved metabolic stability and reduced lipophilicity. acs.org | γ-Secretase Inhibitors acs.org |

| Isopropyl Group | N-oxetan-3-yl | Significant improvement in metabolic clearance in mouse and human liver microsomes. acs.org | Anaplastic Lymphoma Kinase (ALK) Inhibitors acs.org |

| N-methyl on Piperazine | N-oxetanyl on Piperazine | Modulated nitrogen basicity and lowered overall lipophilicity. pharmablock.com | Cathepsin S Inhibitors pharmablock.com |

Exploration as Bioisosteres for Common Functional Groups (e.g., gem-dimethyl and carbonyl)

A primary application of the oxetane scaffold in medicinal chemistry is its use as a bioisostere—a substituent that retains similar biological activity to the group it replaces while offering improved physicochemical or pharmacokinetic properties. nih.gov The 3-amino-oxetane unit is a versatile bioisostere for several common functional groups.

gem-Dimethyl Group Replacement: The oxetane ring occupies a similar molecular volume to a gem-dimethyl group. nih.gov However, the oxetane is significantly more polar, allowing chemists to introduce steric bulk without substantially increasing lipophilicity. nih.govacs.org This substitution often enhances aqueous solubility and metabolic stability. enamine.netresearchgate.net

Carbonyl Group Replacement: The oxetane moiety serves as an effective, non-classical bioisostere for the carbonyl group found in ketones, amides, and esters. nih.govnih.gov The oxetane oxygen can act as a hydrogen bond acceptor, and the ring possesses a dipole moment and lone pair spatial orientation comparable to a carbonyl group. nih.govdigitellinc.com Crucially, the oxetane ring is significantly more stable metabolically and chemically than a carbonyl group, which can be prone to reduction or other transformations in vivo. enamine.net Aryl amino-oxetanes, for example, have been successfully explored as robust bioisosteres for benzamides, a common pharmacophore in approved drugs. digitellinc.com

Table 2: Oxetane as a Bioisosteric Replacement

Comparison of the oxetane moiety with the functional groups it commonly replaces in drug discovery programs.

| Functional Group | Oxetane Bioisostere | Key Advantages of Replacement |

|---|---|---|

| gem-Dimethyl | 3,3-Disubstituted Oxetane | Increases polarity and aqueous solubility; often improves metabolic stability while maintaining similar size. enamine.netresearchgate.net |

| Carbonyl (Ketone) | 3-Substituted Oxetane | Maintains hydrogen bond acceptor capability but offers superior metabolic and chemical stability. nih.govenamine.net |

| Amide | Amino-Oxetane | Acts as a stable amide surrogate, maintaining polarity and 3D structure while resisting hydrolysis. digitellinc.comenamine.net |

Investigations into Metabolic Stability and Pharmacokinetic Profile Influence of Oxetane Moiety

One of the most compelling reasons for incorporating oxetanes into drug candidates is the frequent and often dramatic improvement in metabolic stability. researchgate.netacs.org The strained four-membered ring is surprisingly robust and can be used to block metabolically labile sites within a molecule. nih.govenamine.net

In a study on γ-secretase inhibitors, progressing from carbocyclic rings to an oxetane ring led to a marked improvement in metabolic stability in human liver microsomes (HLM). acs.org Similarly, replacing an isopropyl group with an N-oxetan-3-yl moiety in a series of ALK inhibitors resulted in a significant reduction in in vitro clearance. acs.org This enhancement is often attributed to the oxetane's polarity, which can reduce recognition by metabolic enzymes like cytochrome P450s. acs.org

The introduction of an oxetane can positively influence multiple pharmacokinetic parameters. For example, in a series of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, an oxetane-containing compound demonstrated not only excellent metabolic stability but also improved aqueous solubility and a better off-target profile compared to analogues with cyclobutyl or hydroxymethyl groups. nih.gov

Table 3: Impact of Oxetane Moiety on Metabolic Stability

Comparative data from preclinical studies showing enhanced metabolic stability of oxetane-containing compounds versus their analogues.

| Compound Series | Original Moiety | Oxetane Analogue Moiety | Improvement in Metabolic Stability (Intrinsic Clearance, CLint) |

|---|---|---|---|

| ALK Inhibitors | Isopropyl | N-oxetan-3-yl | Significant decrease in clearance in mouse and human liver microsomes. acs.org |

| γ-Secretase Inhibitors | Cyclohexyl | 3-Substituted Oxetane | Greatest improvement in metabolic stability across a series of cyclic replacements. acs.org |

| ALDH1A Inhibitors | Pyrazolopyrimidinone Core | Oxetane-containing Pyrazolopyrimidinone | Significantly improved metabolic stability over the initial screening hit. nih.gov |

Development of Chiral Scaffolds for Targeted Biological Activity and Receptor Interactions

The rigid and defined three-dimensional structure of the oxetane ring makes it an attractive scaffold for building chiral molecules designed for specific biological targets. nih.gov While a simple 3-substituted oxetane can be achiral, the introduction of an ethyl group in this compound creates a chiral center at the C3 position. This allows for the synthesis of enantiomerically pure compounds.

The conformational rigidity of the oxetane ring helps to lock appended functional groups into specific spatial orientations. pharmablock.com This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to higher potency and selectivity. By presenting substituents in a well-defined 3D arrangement, chiral oxetane scaffolds enable medicinal chemists to precisely probe the topology of receptor binding pockets. acs.org This is crucial for optimizing interactions and minimizing off-target effects, leading to safer and more effective therapeutic agents.

Applications in Energetic Materials Chemistry

Beyond pharmaceuticals, oxetane derivatives have a history of application in the field of energetic materials, primarily as monomers for high-performance binders in propellants and explosives. uni-muenchen.de Well-known energetic oxetanes include 3-azidomethyl-3-methyloxetane (AMMO), 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO), and 3-nitratomethyl-3-methyloxetane (NIMMO). uni-muenchen.deresearchgate.net These molecules derive their energy from the high nitrogen content of azide (B81097) (-N₃) or nitrate (B79036) ester (-ONO₂) groups and a favorable oxygen balance for combustion, contributed in part by the ring oxygen. uni-muenchen.demdpi.com

The compound this compound can serve as a valuable precursor for new energetic materials. The amine functionality provides a synthetic handle for the introduction of explosophoric groups. Potential synthetic routes could involve:

Nitration: The amine could be converted to a nitramine (-NHNO₂) or dinitramine (B166585) (-N(NO₂)₂), which are powerful energetic functionalities.

Azide Introduction: The amine could be diazotized and substituted to form an azide, creating an energetic material analogous to AMMO.

Attachment to Nitrogen-Rich Heterocycles: The amine can be used to link the oxetane core to high-nitrogen heterocyclic rings like tetrazoles or triazoles, a common strategy for creating thermally stable energetic compounds with high heats of formation. mdpi.comrsc.org

Recent research has focused on using 3-(nitromethylene)oxetane (B1440973) as a building block for new energetic monomers by reacting it with nitrogen-rich nucleophiles like tetrazoles. rsc.orguni-muenchen.de The development of amine-functionalized oxetanes like this compound provides an alternative and complementary pathway to novel energetic polymers and plasticizers.

Table 4: Common Energetic Oxetane Monomers

A list of established oxetane derivatives used in the synthesis of energetic binders and polymers.

| Compound Name | Abbreviation | Energetic Functional Group |

|---|---|---|

| 3-Azidomethyl-3-methyloxetane | AMMO | Azide (-N₃) uni-muenchen.deresearchgate.net |

| 3,3-Bis(azidomethyl)oxetane | BAMO | Azide (-N₃) uni-muenchen.demdpi.com |

| 3-Nitratomethyl-3-methyloxetane | NIMMO | Nitrate Ester (-ONO₂) uni-muenchen.de |

| 3,3-Dinitrooxetane | DNO | Nitro (-NO₂) uni-muenchen.de |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethyloxetan-3-amine, and how can reaction yields be optimized?

- Methodology :

- Route 1 : Alkylation of sulfonamide derivatives of primary amines, followed by hydrolysis to yield secondary amines. This method avoids over-alkylation and is suitable for generating this compound with controlled substitution .

- Route 2 : Reductive amination of oxetane ketones using catalysts like sodium cyanoborohydride (NaBH3CN) or hydrogenation with palladium catalysts. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS .

- Optimization : Adjust reaction temperature (e.g., 0–25°C for sensitive intermediates), stoichiometry (1.2–1.5 equivalents of alkylating agents), and solvent polarity (e.g., dichloromethane for better solubility of intermediates) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to confirm the oxetane ring structure (e.g., distinct signals at δ 4.2–4.8 ppm for oxetane protons) and ethyl substitution. - COSY and HSQC experiments resolve overlapping signals in crowded regions .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) validates molecular formula (CHNO).

- IR Spectroscopy : Identify N–H stretching (~3300 cm) and oxetane C–O–C vibrations (~980 cm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Ventilation : Use fume hoods for synthesis and purification steps to prevent inhalation of volatile intermediates .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and indirect-ventilation goggles. Avoid latex gloves due to permeability concerns .

- Waste Disposal : Segregate aqueous and organic waste. Neutralize acidic/basic byproducts before disposal via approved hazardous waste contractors .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate transition-state energies for ring-opening reactions (e.g., nucleophilic attack at the oxetane oxygen) to predict regioselectivity .

- Machine Learning : Train models on existing oxetane reactivity datasets to recommend optimal catalysts (e.g., Lewis acids like BF·OEt) for specific transformations .

- Solvent Effects : Simulate solvent polarity (e.g., ε values of DMSO vs. THF) using COSMO-RS to optimize reaction media for stability .

Q. How can researchers resolve contradictions in reaction outcomes when using different catalysts for this compound functionalization?

- Methodology :

- Controlled Variable Testing : Compare catalyst performance (e.g., Pd/C vs. Raney Ni) under identical conditions (temperature, solvent, substrate ratio). Use kinetic studies (e.g., time-resolved -NMR) to track intermediate formation .

- Mechanistic Probes : Introduce isotopic labeling (e.g., -amine) to trace catalyst-substrate interactions via -NMR or mass spectrometry .

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, pressure) causing yield discrepancies .

Q. What experimental designs are optimal for studying this compound’s interactions with biological targets (e.g., enzymes)?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a sensor chip to measure binding kinetics (k, k) of this compound in real-time .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) to assess ligand-enzyme compatibility .

- Mutagenesis Studies : Engineer enzyme active-site mutants (e.g., alanine scanning) to identify residues critical for binding .

Data Presentation and Analysis Guidelines

- Tables : Include comparative yield data for synthetic routes (e.g., Route 1: 65% vs. Route 2: 78%) with footnotes detailing reaction conditions .

- Figures : Use annotated NMR spectra with peak assignments and reaction coordinate diagrams for computational studies .

- Statistical Reporting : Provide standard deviations for triplicate experiments and p-values for significance testing in biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.